Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-3'-isopropyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl-derived small molecule featuring a hydroxyl group at position 5 of one phenyl ring, an isopropyl substituent at position 3' of the adjacent ring, and a methyl carboxylate ester at position 3 (Figure 1).
Properties
IUPAC Name |
methyl 3-hydroxy-5-(3-propan-2-ylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11(2)12-5-4-6-13(7-12)14-8-15(17(19)20-3)10-16(18)9-14/h4-11,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWDYTNIRVZSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Types of Reactions:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-3’-isopropyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Biphenyl Backbones
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate
- Key Differences :
- Replaces the hydroxyl and isopropyl groups with a methyl group (position 4′) and a nitrobenzooxadiazolyl moiety (position 5).
- The nitrobenzooxadiazolyl group is strongly electron-withdrawing, enhancing electrophilic character compared to the electron-donating hydroxyl group in the target compound.
- Functional Impact :
Methyl 2,3,4,5-Tetrahydro-[1,1′-biphenyl]-3-carboxylate
- Key Differences :
- Partially hydrogenated biphenyl core reduces aromaticity, increasing conformational flexibility.
- Functional Impact: Lower melting point (~85°C) compared to fully aromatic analogs (~120–150°C) due to reduced rigidity. Synthetic route involves a one-pot Diels-Alder and cross-coupling reaction, differing from traditional Suzuki-Miyaura couplings used for non-hydrogenated biphenyls .
Positional Isomerism and Functional Group Variations
Methyl (3-hydroxyphenyl)-carbamate
- Key Differences :
- Replaces the biphenyl system with a single phenyl ring and substitutes the carboxylate ester with a carbamate group.
- Functional Impact :
3'-Isopropyl-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., nitrobenzooxadiazolyl) enhance bioactivity in drug candidates but reduce solubility, whereas hydroxyl groups improve polarity for aqueous environments .
- Steric Considerations : The 3'-isopropyl group in the target compound may hinder binding to flat protein surfaces compared to smaller substituents like methyl .
- Synthetic Accessibility : Hydrogenated biphenyls require specialized methods (e.g., Diels-Alder), while fully aromatic analogs are often synthesized via cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
